6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is known for its pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyridopyrimidines, have been used on several therapeutic targets .
Mode of Action
It’s known that the interaction of a compound with its targets often results in changes at the molecular level, which can lead to observable effects at the cellular or organismal level .
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The most potent compound in a similar class was found to have atp ic50 values from 6 to 18 μm against all strains in the presence of q203 .
Result of Action
Similar compounds have been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Biochemical Analysis
Cellular Effects
Thienopyrimidines have been reported to exhibit various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thienopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness
6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methyl and m-tolyl substituents contribute to its pharmacological profile and make it a valuable compound for research and development .
Properties
IUPAC Name |
6-methyl-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-9-4-3-5-11(6-9)17-13-12-7-10(2)18-14(12)16-8-15-13;/h3-8H,1-2H3,(H,15,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVXPYPUBJZIDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=C(SC3=NC=N2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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